REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]([CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][CH2:9][c:10]2[cH:11][c:12]([N+:16]([O-:17])=[O:18])[cH:13][cH:14][c:15]21)[CH2:19][CH3:20].[CH3:23][CH2:24][OH:25].[H:21][H:22]>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][CH2:9][c:10]2[cH:11][c:12]([NH2:16])[cH:13][cH:14][c:15]21)[CH2:19][CH3:20]
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Name
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CCN(CC)CCN1CCCc2cc([N+](=O)[O-])ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CCN1CCCc2cc([N+](=O)[O-])ccc21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCN(CC)CCN1CCCc2cc(N)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |